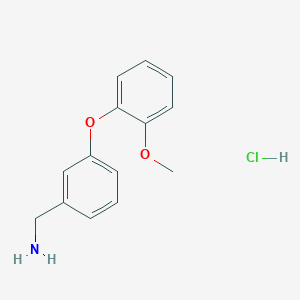

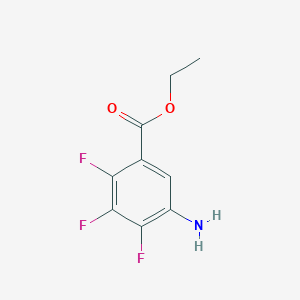

![molecular formula C16H23NO6S B2684528 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 941870-24-2](/img/structure/B2684528.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

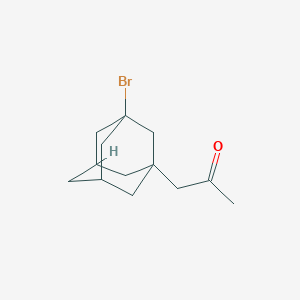

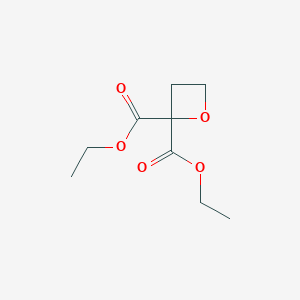

The synthesis of 1,6-dioxaspiro[4.4]nonane and its derivatives has been discussed in several studies . The synthesis involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone . The synthesis of these compounds also includes the conversion of the dilactone to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, and decarboxylation of the resulting acid by refluxing with water or a dilute mineral acid .Aplicaciones Científicas De Investigación

Hypoxia-Inducible Factor Pathway Inhibition and Anti-Cancer Agent Development

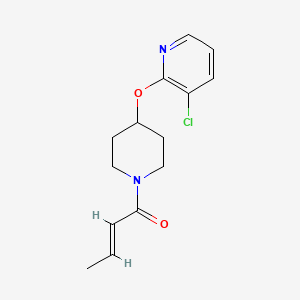

Structure-Activity Relationship Studies : Analogs of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide have been investigated for their potential as novel small molecule inhibitors of the hypoxia-inducible factor (HIF) pathway, which is a critical regulator of tumor growth and survival under hypoxic conditions. The structural modifications aim to improve pharmacological properties for the development of cancer therapeutics. For instance, a study detailed the exploration of lipophilic 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of a similar compound, highlighting the importance of specific structural motifs for chemical modification to enhance anticancer activity (Mun et al., 2012).

Synthesis Techniques and Chemical Modifications

Prins Cascade Cyclization : Research on the synthesis techniques involving N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide analogs includes the development of novel processes like Prins cascade cyclization for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing innovative pathways for synthesizing complex spirocyclic structures (Reddy et al., 2014).

Anticonvulsant Activity Exploration

Pharmacological Evaluation : Derivatives of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide have been designed, synthesized, and evaluated for their anticonvulsant activities. These studies aim to identify compounds with promising therapeutic indices for the treatment of seizure disorders, emphasizing the potential of sulfonamide derivatives in addressing neurological conditions (Li et al., 2015).

Antimicrobial and Anti-Inflammatory Activities

Antibacterial and Lipoxygenase Inhibition : The sulfonamide derivatives, including those related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide, have been synthesized and assessed for their antibacterial potentials and inhibitory activities against lipoxygenase, an enzyme implicated in inflammatory processes. These studies contribute to the understanding of the compound's role in developing new therapeutic agents for infectious and inflammatory diseases (Abbasi et al., 2017).

Propiedades

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S/c1-20-12-5-6-15(14(9-12)21-2)24(18,19)17-10-13-11-22-16(23-13)7-3-4-8-16/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCZRNTSJLEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684447.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)

![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)